![molecular formula C13H12BrNO B2817735 4-[(4-Bromophenoxy)methyl]aniline CAS No. 885524-89-0](/img/structure/B2817735.png)
4-[(4-Bromophenoxy)methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(4-Bromophenoxy)methyl]aniline” is a chemical compound with the molecular formula C13H12BrNO and a molecular weight of 278.14 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “4-[(4-Bromophenoxy)methyl]aniline” consists of a bromophenoxy group attached to a methyl group, which is further attached to an aniline group . This structure contributes to its unique chemical properties.Physical And Chemical Properties Analysis
“4-[(4-Bromophenoxy)methyl]aniline” is a solid at room temperature . It has a melting point of 104-108 °C . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Synthesis of Bromobenzene Derivatives
Research by Weller and Hanzlik (1988) demonstrates the utility of bromoanilines in the synthesis of bromobenzene derivatives, highlighting a method that could potentially apply to 4-[(4-Bromophenoxy)methyl]aniline. This method involves selective monobromination of anilines and subsequent reactions to produce various brominated compounds, which are crucial in pharmaceuticals, agrochemicals, and material science (Weller & Hanzlik, 1988).
Development of Sensors
Jin and Yan (2021) describe the creation of a bi-functionalized luminescent metal-organic framework for detecting 4-Aminophenol, a biomarker for aniline exposure. This research underlines the importance of aniline derivatives in developing sensitive and selective sensors for environmental and health monitoring (Jin & Yan, 2021).
Electropolymerization for Electrochromic Materials
Li et al. (2017) explore the synthesis of novel electrochromic materials using aniline derivatives. The study showcases the electropolymerization of nitrotriphenylamine units with thiophene derivatives, resulting in materials with promising applications in electrochromic devices. This suggests that similar aniline compounds, like 4-[(4-Bromophenoxy)methyl]aniline, could be valuable in the fabrication of advanced electrochromic systems (Li et al., 2017).
Metal Complexes for Magnetic and Thermal Studies
Osowole's (2011) study on the synthesis of metal(II) thiophenyl Schiff base complexes reveals the potential of aniline derivatives in forming complexes with diverse metals. These complexes have significant implications for magnetic and thermal analysis, suggesting that 4-[(4-Bromophenoxy)methyl]aniline could similarly participate in forming novel complexes with unique properties (Osowole, 2011).
Pollution Monitoring and Remediation
Razee and Masujima (2002) focus on the uptake of aniline derivatives by modified zeolites for environmental monitoring. Their work underscores the importance of such compounds in assessing and mitigating pollution, indicating that derivatives of 4-[(4-Bromophenoxy)methyl]aniline could be explored for environmental cleanup applications (Razee & Masujima, 2002).
Safety and Hazards
“4-[(4-Bromophenoxy)methyl]aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed and may cause an allergic skin reaction . Personal protective equipment such as dust masks type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
4-[(4-bromophenoxy)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO/c14-11-3-7-13(8-4-11)16-9-10-1-5-12(15)6-2-10/h1-8H,9,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOYHNFVIWDOSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

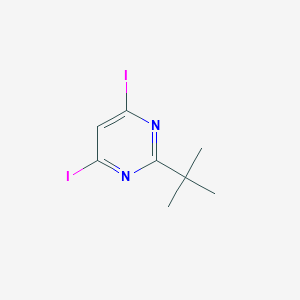
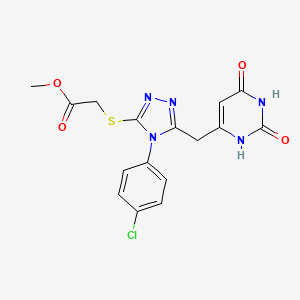

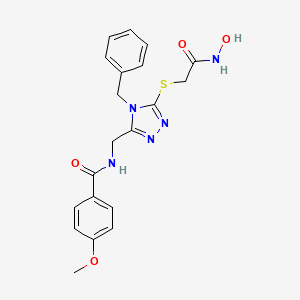
![2-[(4-benzyl-5-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)propanamide](/img/structure/B2817658.png)

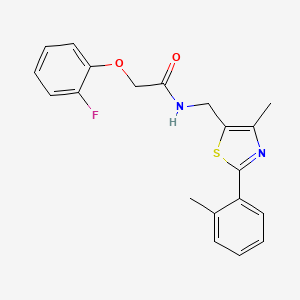
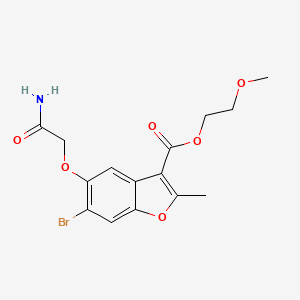
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2817667.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2817668.png)


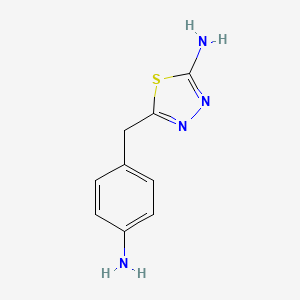
![methyl 3-[2-(2-morpholino-2-oxoacetyl)-1H-pyrrol-1-yl]-2-thiophenecarboxylate](/img/structure/B2817675.png)